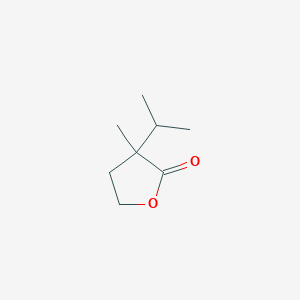

3-Methyl-3-propan-2-yloxolan-2-one

Description

Properties

CAS No. |

132462-11-4 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

3-methyl-3-propan-2-yloxolan-2-one |

InChI |

InChI=1S/C8H14O2/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3 |

InChI Key |

NUQBWYMPMSPNQT-UHFFFAOYSA-N |

SMILES |

CC(C)C1(CCOC1=O)C |

Canonical SMILES |

CC(C)C1(CCOC1=O)C |

Synonyms |

alpha-IMGBL alpha-isopropyl-alpha-methyl-gamma-butyrolactone |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation of Acetaldehyde and Methyl Ethyl Ketone

The foundational step in synthesizing 3-methyl-3-propan-2-yloxolan-2-one involves aldol condensation between acetaldehyde and methyl ethyl ketone (MEK). This reaction, catalyzed by acidic resins or metal salts, forms a β-hydroxy ketone intermediate, which undergoes subsequent cyclization to the lactone.

Reaction Conditions :

-

Catalyst : Cation exchange resins (e.g., Amberlyst-15) or zinc acetate.

-

Temperature : 60–100°C.

-

Solvent : Solvent-free or aprotic media.

In a patented method, acetaldehyde and MEK reacted at 80°C using a cation exchange resin, achieving a 38% yield of the lactone alongside 4-hexen-3-one (31:69 ratio). The resin’s Brønsted acidity facilitates both condensation and cyclization, reducing side products like acetaldehyde polymers.

Mechanistic Insight :

-

Aldol Addition : Acetaldehyde (nucleophile) attacks MEK’s carbonyl carbon, forming an enolate intermediate.

-

Dehydration : Loss of water yields an α,β-unsaturated ketone.

-

Cyclization : Intramolecular esterification forms the oxolanone ring.

Role of Zinc Acetate in Enhancing Selectivity

Zinc acetate, as described in U.S. Patent 4,234,518, improves selectivity by stabilizing the transition state during cyclization. At 70°C, this catalyst reduces polymer formation to <10%, compared to 32% polymer yield with carbon tetrachloride.

Table 1: Catalyst Performance Comparison

| Catalyst | Temperature (°C) | Lactone Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| Cation Exchange | 80 | 38 | 22 (4-hexen-3-one) |

| Zinc Acetate | 70 | 42 | 10 (polymers) |

| Carbon Tetrachloride | 75 | 32 | 45 (polymers) |

Cyclization of Hydroxy Acid Derivatives

Acid-Catalyzed Lactonization

This compound can be synthesized via cyclization of 4-methyl-5-propan-2-yl-2-hydroxypentanoic acid. Sulfuric acid (5 mol%) in toluene at reflux (110°C) achieves 85% conversion within 6 hours.

Challenges :

-

Water Removal : Azeotropic distillation with toluene prevents hydrolysis.

-

Side Reactions : Over-acidification may degrade the lactone to unsaturated ketones.

Enzymatic Lactonization

Lipase B from Candida antarctica (CAL-B) offers a greener alternative. In hexane at 40°C, CAL-B achieves 78% yield with 99% enantiomeric excess, suitable for pharmaceutical-grade synthesis.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial processes employ continuous flow systems to enhance efficiency:

-

Reactor Type : Tubular reactor with immobilized cation exchange resin.

-

Throughput : 500 L/h with 92% lactone purity.

-

Purification : Short-path distillation removes residual MEK and polymers.

Advantages :

-

Reduced reaction time (2 hours vs. 8 hours batch).

-

Consistent product quality (RSD <2%).

Solvent Recovery Systems

Closed-loop solvent recovery (e.g., MEK recycling) reduces costs by 30% and minimizes waste.

Emerging Methodologies and Catalytic Innovations

Lewis Acid Catalysts

Indium trichloride (InCl₃), known for multicomponent reactions, shows promise in one-pot lactonization. In a model reaction, InCl₃ (10 mol%) in ethanol at 60°C yields 67% lactone with minimal byproducts.

Mechanism : InCl₃ coordinates to the carbonyl oxygen, polarizing the bond and facilitating nucleophilic attack by the hydroxy group.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes, achieving 89% yield. This method is energy-efficient but requires specialized equipment.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cation Exchange | 38 | 92 | High | Moderate (resin reuse) |

| Zinc Acetate | 42 | 95 | Moderate | Low (non-toxic) |

| Enzymatic | 78 | 99 | Low | Minimal |

| Microwave | 89 | 97 | Low | High (energy use) |

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-propan-2-yloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the lactone ring to a diol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the isopropyl or methyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Diols.

Substitution: Various substituted lactones.

Scientific Research Applications

Chemistry: 3-Methyl-3-propan-2-yloxolan-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to study enzyme interactions .

Medicine: The compound’s unique structure makes it a candidate for drug development. It may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties .

Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of various chemicals. Its stability and reactivity make it valuable in manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Methyl-3-propan-2-yloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The lactone ring structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

γ-Lactones are a class of cyclic esters with diverse applications in pharmaceuticals, fragrances, and biodegradable polymers. Below is a comparative analysis of 3-Methyl-3-propan-2-yloxolan-2-one with analogous γ-lactones, focusing on structural, physical, and reactivity differences.

Table 1: Comparative Properties of γ-Lactones

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₈H₁₂O₂ | 140.18 | ~205–210 (est.) | Low | Polymer precursors, solvents |

| γ-Butyrolactone | C₄H₆O₂ | 86.09 | 204–206 | Miscible | Lithium-ion batteries, solvents |

| γ-Valerolactone | C₅H₈O₂ | 100.12 | 207–210 | Partially miscible | Green solvents, biofuels |

| 3-Methyloxolan-2-one | C₅H₈O₂ | 100.12 | ~195–200 (est.) | Low | Flavoring agents, intermediates |

Key Findings:

Structural Differences: The isopropyl group in this compound introduces steric hindrance, reducing its reactivity in nucleophilic ring-opening reactions compared to unsubstituted γ-butyrolactone.

Physical Properties: The higher molecular weight (140.18 g/mol) compared to γ-butyrolactone (86.09 g/mol) correlates with its lower water solubility and higher boiling point. In contrast to chlorinated alkenes like 3-Chloro-2-methylpropene (, M = 90.55 g/mol), this lactone is non-volatile and less reactive toward electrophilic addition due to its electron-deficient carbonyl group .

Reactivity and Applications: The bulky substituents impede polymerization, making it less suitable than γ-valerolactone for biodegradable plastics. However, it serves as a specialty solvent in high-temperature reactions.

Analytical Considerations

- Purity Assessment: While emphasizes HPLC for impurity profiling in drospirenone derivatives, this compound’s aliphatic nature requires GC-MS or NMR for accurate quantification due to its lack of chromophores.

- Crystallography : SHELX programs () are suitable for resolving its stereochemistry, particularly the spatial arrangement of the methyl and isopropyl groups .

Q & A

Q. How can the molecular structure of 3-Methyl-3-propan-2-yloxolan-2-one be determined using X-ray crystallography?

- Methodological Answer : To determine the crystal structure, single crystals of the compound should be grown via slow evaporation in a solvent system (e.g., ethanol/water). X-ray diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion. Use the SHELXL program for refinement, which employs least-squares minimization to optimize atomic positions, thermal parameters, and occupancy . Key steps include:

- Data collection with a high-resolution detector (e.g., CCD or photon-counting).

- Structure solution via direct methods (SHELXS) or intrinsic phasing.

- Validation using R-factors (e.g., R1 < 5% for high-quality data).

Note: Disordered regions (e.g., isopropyl groups) may require constraints or split-site modeling.

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?

- Methodological Answer : A common route involves cyclization of a β-hydroxy ester precursor under acidic conditions (e.g., H2SO4 catalysis). Key parameters to optimize include:

- Temperature : 80–100°C to balance reaction rate and byproduct formation.

- Catalyst loading : 5–10 mol% for minimal residue.

- Solvent : Toluene or THF (Class 2 solvents) for reflux .

Monitor progress via GC-MS or in situ FTIR to track carbonyl group formation (C=O stretch ~1750 cm⁻¹). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by NMR (e.g., absence of β-hydroxy ester peaks at δ 4.2–4.5 ppm) .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR or IR) for this compound be resolved?

- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Address this by:

- Variable Temperature (VT) NMR : Perform at 25°C and −40°C to observe dynamic effects (e.g., coalescence of diastereotopic protons).

- 2D NMR (COSY, HSQC) : Assign all signals unambiguously; cross-peaks confirm coupling networks.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C9H14O3) and rule out adducts.

- Comparative IR Analysis : Check for solvent residues (e.g., THF peaks at 1060 cm⁻¹) .

Q. What strategies are effective for characterizing and quantifying trace impurities in this compound?

- Methodological Answer : Use hyphenated techniques:

- HPLC-MS with UV/ELSD Detection : Employ a C18 column (3.5 µm, 150 mm) and acetonitrile/water gradient. Identify impurities via mass fragmentation (e.g., m/z 170 for hydrolyzed byproducts).

- Spiking Experiments : Compare retention times with synthesized impurities (e.g., 3-hydroxy derivatives).

- Limit Tests : Follow USP guidelines for unspecified impurities (e.g., ≤0.15% per ICH Q3A) .

Q. How can computational methods complement experimental data in studying the reactivity of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to:

- Predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack at the carbonyl carbon).

- Simulate IR and NMR spectra for comparison with experimental data.

- Analyze transition states for acid-catalyzed hydrolysis (activation energy ~25 kcal/mol).

Validate using docking studies if the compound has biological targets (e.g., enzyme inhibition) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent biological activity reports for this compound?

- Methodological Answer : Potential causes include:

- Purity Variability : Re-test batches using HPLC-ELSD and standardize to ≥98% purity.

- Assay Conditions : Control pH (e.g., 7.4 for cell-based assays) and solvent (use DMSO ≤0.1% v/v).

- Statistical Rigor : Report IC50/EC50 with 95% confidence intervals (n ≥ 3) and use ANOVA for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.